molecular formula C18H21BO4 B13604447 Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate

Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate

Cat. No.: B13604447
M. Wt: 312.2 g/mol
InChI Key: PQMDISQBTFWYQQ-UHFFFAOYSA-N
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Description

Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a naphthalene carboxylate group. Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is typically obtained in high purity and is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of an aryl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is unique due to its naphthalene carboxylate group, which imparts specific electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic esters may not be as effective.

Biological Activity

Methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is a compound of significant interest in various fields of research due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its biological activity, focusing on its applications in drug development, organic synthesis, and potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by the presence of a boron-containing dioxaborolane moiety fused with a naphthalene ring. This structural configuration enhances its reactivity and solubility in biological systems. The molecular formula is C15H19BO4C_{15}H_{19}BO_{4} with a molecular weight of approximately 275.13 g/mol.

Biological Activity

  • Anticancer Properties
    Methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing boron can inhibit the activity of heat shock protein 90 (HSP90), a chaperone protein implicated in cancer cell survival and proliferation .
    • Case Study : In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involves the disruption of HSP90 function, leading to the degradation of client proteins essential for tumor growth .
  • Antimicrobial Activity
    Preliminary research indicates that the compound exhibits antimicrobial properties against various bacterial strains. The boron atom's unique electronic configuration may play a role in disrupting microbial cell membranes or metabolic processes.
    • Research Findings : A study published in Frontiers in Microbiology highlighted that derivatives of boron compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Bioconjugation Applications
    The compound's ability to participate in bioconjugation reactions makes it valuable in biotechnology. Its boronate ester functionality allows for selective coupling with biomolecules like proteins and nucleic acids.
    • Application Example : In drug delivery systems, this compound can be utilized to create targeted therapies where drugs are conjugated to antibodies or other targeting moieties for enhanced efficacy against specific disease markers .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits HSP90 leading to cancer cell apoptosis
AntimicrobialExhibits activity against Gram-positive bacteria
BioconjugationFacilitates attachment of drugs to biomolecules

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial for any new compound intended for therapeutic use. Methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has been classified with certain hazards:

  • Toxicity Information : It is considered harmful if swallowed and may cause skin irritation . Proper handling and safety protocols should be followed during laboratory work.

Properties

Molecular Formula

C18H21BO4

Molecular Weight

312.2 g/mol

IUPAC Name

methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate

InChI

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-13-9-7-6-8-12(13)10-11-14(15)16(20)21-5/h6-11H,1-5H3

InChI Key

PQMDISQBTFWYQQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C(=O)OC

Origin of Product

United States

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